molecular formula C8H11NO2S B3022066 Methyl 3-amino-3-(2-thienyl)propanoate CAS No. 188812-40-0

Methyl 3-amino-3-(2-thienyl)propanoate

Cat. No.: B3022066
CAS No.: 188812-40-0
M. Wt: 185.25 g/mol
InChI Key: AJNFOBUKNGRRKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-amino-3-(2-thienyl)propanoate: is an organic compound with the molecular formula C8H11NO2S. It is characterized by the presence of an amino group, a thienyl group, and a methyl ester group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Scientific Research Applications

Methyl 3-amino-3-(2-thienyl)propanoate has several applications in scientific research:

Future Directions

The future directions of “Methyl 3-amino-3-(2-thienyl)propanoate” could involve its use in various biochemical and proteomics research . Its potential for synthesis of other compounds could also be explored further .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-amino-3-(2-thienyl)propanoate can be synthesized through several methods. One common approach involves the reaction of 3-amino-3-(2-thienyl)propanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the methyl ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-3-(2-thienyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of methyl 3-amino-3-(2-thienyl)propanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the thienyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

  • Methyl 3-amino-3-(3-pyridyl)propanoate
  • Methyl 3-amino-3-(4-pyridyl)propanoate
  • Methyl 3-amino-3-(2-furyl)propanoate

Comparison: Methyl 3-amino-3-(2-thienyl)propanoate is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties compared to similar compounds with pyridyl or furyl groups.

Properties

IUPAC Name

methyl 3-amino-3-thiophen-2-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-11-8(10)5-6(9)7-3-2-4-12-7/h2-4,6H,5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNFOBUKNGRRKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=CS1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377389
Record name methyl 3-amino-3-(2-thienyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1586-41-0
Record name methyl 3-amino-3-(2-thienyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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